S-Methyl 2-aminopropanethioate S-Methyl 2-aminopropanethioate
Brand Name: Vulcanchem
CAS No.: 64946-95-8
VCID: VC19416145
InChI: InChI=1S/C4H9NOS/c1-3(5)4(6)7-2/h3H,5H2,1-2H3
SMILES:
Molecular Formula: C4H9NOS
Molecular Weight: 119.19 g/mol

S-Methyl 2-aminopropanethioate

CAS No.: 64946-95-8

Cat. No.: VC19416145

Molecular Formula: C4H9NOS

Molecular Weight: 119.19 g/mol

* For research use only. Not for human or veterinary use.

S-Methyl 2-aminopropanethioate - 64946-95-8

Specification

CAS No. 64946-95-8
Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
IUPAC Name S-methyl 2-aminopropanethioate
Standard InChI InChI=1S/C4H9NOS/c1-3(5)4(6)7-2/h3H,5H2,1-2H3
Standard InChI Key DMGHQFLIGTZWIU-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)SC)N

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is S-methyl (2S)-2-aminopropanethioate, reflecting its thioester functional group (SC(=O)-\text{SC}(=\text{O})-) and the (2S) stereochemical configuration at the alpha carbon . Its molecular formula, C4H9NOS\text{C}_4\text{H}_9\text{NOS}, corresponds to a molecular weight of 119.19 g/mol, as calculated from isotopic composition . The structural uniqueness of this molecule arises from the juxtaposition of the amino group (NH2-\text{NH}_2) and the thioester moiety, which confers distinct reactivity compared to conventional esters or amides.

Stereochemical Configuration

The compound’s chiral center at the second carbon atom (C2) is designated as S-configuration, as indicated by the [C@H]\text{[C@H]} notation in its SMILES string (C[C@@H](C(=O)SC)N\text{C[C@@H](C(=O)SC)N}) . This stereochemistry is critical for interactions in enantioselective reactions or biological systems, though specific studies on its optical activity remain absent in the reviewed literature.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC NameS-methyl (2S)-2-aminopropanethioate
Molecular FormulaC4H9NOS\text{C}_4\text{H}_9\text{NOS}
Molecular Weight119.19 g/mol
SMILESC[C@@H](C(=O)SC)N\text{C[C@@H](C(=O)SC)N}
InChIKeyDMGHQFLIGTZWIU-VKHMYHEASA-N

Physicochemical Properties and Computational Data

Computed Physicochemical Parameters

Despite the scarcity of experimental data, computational models provide insights into the compound’s properties. The XLogP3-AA value, a measure of lipophilicity, is calculated as -1.2, suggesting moderate hydrophilicity due to the polar amino and thioester groups . The molecule features two hydrogen bond donors (NH2-\text{NH}_2 and SH-\text{SH}) and four hydrogen bond acceptors (carbonyl oxygen, thioester sulfur, and two hydroxyl groups), which influence its solubility and intermolecular interactions .

Nuclear Magnetic Resonance (NMR)

While experimental NMR data are unavailable, the 13C NMR spectrum (PubChem CID 157849396) predicts resonances corresponding to the carbonyl carbon (170ppm\sim 170 \, \text{ppm}), the chiral center (55ppm\sim 55 \, \text{ppm}), and the methyl groups (2030ppm\sim 20-30 \, \text{ppm}) . These shifts align with analogous thioesters, such as S-ethyl 2-aminopropanethioate derivatives .

Mass Spectrometry

The GC-MS profile (PubChem CID 157849396) indicates a molecular ion peak at m/z 119, consistent with the molecular weight. Fragmentation patterns likely involve cleavage of the thioester bond (SC(=O)-\text{SC}(=\text{O})-), yielding ions at m/z 76 (C3H6NO+\text{C}_3\text{H}_6\text{NO}^+) and m/z 43 (CH3S+\text{CH}_3\text{S}^+) .

Synthesis and Derivative Comparisons

Structural Analogues and Functional Variants

Comparative analysis with related compounds highlights key differences:

  • S-Ethyl 2-aminopropanethioate hydrochloride (CAS 89381-16-8): Features an ethyl group (C2H5-\text{C}_2\text{H}_5) instead of methyl, resulting in a higher molecular weight (169.67g/mol169.67 \, \text{g/mol}) and altered solubility .

  • (S)-Methyl 2-amino-3-phenylpropanoate (CAS 2577-90-4): A phenylalanine derivative lacking the thioester group, with enhanced aromaticity and a molecular weight of 179.22g/mol179.22 \, \text{g/mol} .

Table 2: Comparative Analysis of Thioester Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Group
S-Methyl 2-aminopropanethioateC4H9NOS\text{C}_4\text{H}_9\text{NOS}119.19Thioester
S-Ethyl 2-aminopropanethioate C5H12ClNOS\text{C}_5\text{H}_{12}\text{ClNOS}169.67Thioester (ethyl)
Methyl 2-amino-3-phenylpropanoate C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2179.22Ester

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